molecular formula C19H18N2O5 B11047778 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B11047778
M. Wt: 354.4 g/mol
InChI Key: TVIWIDYLMMOCMU-UHFFFAOYSA-N
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Description

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of methoxy groups and a benzodioxole moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the benzodioxole moiety: This step may involve the use of a suitable benzodioxole derivative, such as 4,7-dimethoxy-1,3-benzodioxole, which can be coupled with the pyrazole ring through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole moiety.

    Reduction: Reduction reactions may target the pyrazole ring or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a precursor in the synthesis of dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the methoxyphenyl group.

    3-(4-methoxyphenyl)-1H-pyrazole: Lacks the benzodioxole moiety.

    4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazole: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzodioxole moiety and the methoxyphenyl group in 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole may impart unique chemical and biological properties, such as enhanced stability, specific binding affinity, or distinct pharmacological effects.

properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H18N2O5/c1-22-12-6-4-11(5-7-12)16-14(9-20-21-16)13-8-15(23-2)18-19(17(13)24-3)26-10-25-18/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

TVIWIDYLMMOCMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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